molecular formula C11H12ClN3S B2626104 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 91090-20-9

5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2626104
CAS No.: 91090-20-9
M. Wt: 253.75
InChI Key: OAEBWSLECZJOLN-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a chlorophenyl group and a propyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with propylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the thiol group play crucial roles in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but contains a thiadiazole ring instead of a triazole ring.

    4-(4-chlorophenyl)-3-thiosemicarbazide: Contains a thiosemicarbazide group instead of a triazole ring.

    5-(4-chlorophenyl)-1,2,4-triazole-3-thiol: Similar structure but lacks the propyl group.

Uniqueness

5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the propyl group and the triazole-thiol moiety. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound involves several steps, including the cyclization of appropriate precursors. A typical method may include the reaction of 4-chlorobenzyl chloride with propylhydrazine followed by cyclization with thiourea under acidic conditions. The resulting compound features a triazole ring and a thiol group, which are crucial for its biological activity .

Chemical Structure

  • Molecular Formula : C₈H₆ClN₃S
  • CAS Number : 26028-65-9

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with a triazole moiety exhibit notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism involves the disruption of cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). This activity suggests its potential use in treating inflammatory diseases .

Anticancer Potential

In cancer research, derivatives of this compound have been tested against various cancer cell lines. For instance, it has shown cytotoxic effects against melanoma and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration .

Case Studies

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of this compound on human melanoma IGR39 cells using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM .
  • Anti-inflammatory Activity : In an animal model of inflammation (carrageenan-induced paw edema), treatment with this compound significantly reduced swelling compared to controls, demonstrating its effectiveness as an anti-inflammatory agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Thiol Group : The thiol group can form covalent bonds with proteins, altering their function.
  • Triazole Ring : This structure can interact with enzymes and receptors involved in inflammation and cancer progression.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundHighSignificantModerate
5-(3-methylphenyl)-4-propyl-1H-triazoleModerateLowHigh
5-(phenyl)-triazole derivativesVariableHighHigh

Properties

IUPAC Name

3-(4-chlorophenyl)-4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEBWSLECZJOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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